Elamipretide TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elamipretide TFA, also known as MTP-131, is a novel mitochondria-targeting tetrapeptide. It is designed to ameliorate mitochondrial dysfunction by targeting and stabilizing cardiolipin, a key lipid in the inner mitochondrial membrane. This compound has shown promise in treating conditions associated with mitochondrial dysfunction, such as heart failure, ischemia-reperfusion injury, and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Elamipretide TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Elamipretide TFA undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Peptide bonds in Elamipretide can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized Elamipretide with modified dimethyltyrosine.
Reduction: Reduced forms of Elamipretide.
Substitution: Hydrolyzed peptide fragments.
Applications De Recherche Scientifique
Elamipretide TFA has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and mitochondrial targeting.
Biology: Investigated for its role in mitochondrial function and cellular bioenergetics.
Medicine: Explored as a therapeutic agent for heart failure, ischemia-reperfusion injury, neurodegenerative diseases, and age-related macular degeneration
Mécanisme D'action
Elamipretide TFA exerts its effects by binding to cardiolipin in the inner mitochondrial membrane. This binding stabilizes cardiolipin and prevents its peroxidation, thereby maintaining mitochondrial membrane integrity and function. The compound enhances mitochondrial respiration, reduces the production of reactive oxygen species (ROS), and improves ATP production. These effects contribute to the preservation of cellular bioenergetics and protection against mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
SS-31: Another mitochondria-targeting peptide with similar cardiolipin-stabilizing properties.
Bendavia: A compound with comparable mechanisms of action, targeting mitochondrial dysfunction.
MTP-131: Another name for Elamipretide, highlighting its mitochondrial targeting properties
Uniqueness: Elamipretide TFA is unique due to its specific targeting of cardiolipin and its ability to stabilize mitochondrial membranes. This specificity makes it particularly effective in conditions associated with mitochondrial dysfunction, setting it apart from other compounds with broader or less targeted mechanisms of action .
Propriétés
Formule moléculaire |
C34H50F3N9O7 |
---|---|
Poids moléculaire |
753.8 g/mol |
Nom IUPAC |
6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H49N9O5.C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);(H,6,7) |
Clé InChI |
WLZHRKGRZBGUJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.